molecular formula C13H25N5O7 B1606669 Acetic acid;2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid CAS No. 79220-32-9

Acetic acid;2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid

Katalognummer: B1606669
CAS-Nummer: 79220-32-9
Molekulargewicht: 363.37 g/mol
InChI-Schlüssel: GBKKXOZVDFDMNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The preparation of Acetic acid;2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid involves the synthesis of L-arginyl and L-glutamic acid, followed by their combination with acetic acid to form the acetate salt. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the stability of the compound . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity .

Analyse Chemischer Reaktionen

Acetic acid;2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols .

Wissenschaftliche Forschungsanwendungen

Acetic acid;2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

    Biology: It plays a role in protein synthesis and is used in studies related to amino acid metabolism.

    Medicine: It is investigated for its potential therapeutic effects, including its role in wound healing and immune response modulation.

    Industry: It is used in the production of pharmaceuticals and as a component in biochemical assays.

Wirkmechanismus

The mechanism of action of Acetic acid;2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid involves its interaction with various molecular targets and pathways. It is known to participate in the synthesis of proteins by acting as a substrate for enzymes involved in peptide bond formation. Additionally, it may modulate immune responses by influencing the production of nitric oxide and other signaling molecules .

Vergleich Mit ähnlichen Verbindungen

Acetic acid;2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid can be compared with other similar compounds, such as:

This compound is unique due to its specific combination of L-arginyl and L-glutamic acid with acetic acid, which enhances its stability and solubility in various research applications .

Eigenschaften

CAS-Nummer

79220-32-9

Molekularformel

C13H25N5O7

Molekulargewicht

363.37 g/mol

IUPAC-Name

acetic acid;2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid

InChI

InChI=1S/C11H21N5O5.C2H4O2/c12-6(2-1-5-15-11(13)14)9(19)16-7(10(20)21)3-4-8(17)18;1-2(3)4/h6-7H,1-5,12H2,(H,16,19)(H,17,18)(H,20,21)(H4,13,14,15);1H3,(H,3,4)

InChI-Schlüssel

GBKKXOZVDFDMNG-UHFFFAOYSA-N

SMILES

CC(=O)O.C(CC(C(=O)NC(CCC(=O)O)C(=O)O)N)CN=C(N)N

Kanonische SMILES

CC(=O)O.C(CC(C(=O)NC(CCC(=O)O)C(=O)O)N)CN=C(N)N

Key on ui other cas no.

79220-32-9

Sequenz

RE

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.